molecular formula C12H15NOS B14551100 Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- CAS No. 61859-29-8

Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]-

Cat. No.: B14551100
CAS No.: 61859-29-8
M. Wt: 221.32 g/mol
InChI Key: ZGYJRCNUWVKODW-UHFFFAOYSA-N
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Description

Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . For the specific compound Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]-, the synthetic route typically involves the condensation of piperidine with a suitable thiophene derivative under controlled conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives .

Industrial Production Methods

Industrial production of piperidine derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation . It can also inhibit the activity of certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the thiophene ring can enhance the biological activity of the molecule.

Properties

CAS No.

61859-29-8

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

1-piperidin-1-yl-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C12H15NOS/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h4-7,10H,1-3,8-9H2

InChI Key

ZGYJRCNUWVKODW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=CS2

Origin of Product

United States

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